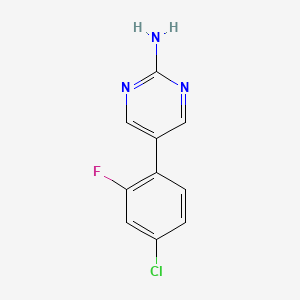

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNKXEPLMGYQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is C10H8ClF N4. It features a pyrimidine ring substituted with a 4-chloro-2-fluorophenyl group, which is crucial for its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and can influence its interaction with biological targets.

The primary mechanisms through which 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine exerts its biological effects include:

- Inhibition of Kinases : This compound has been identified as a potent inhibitor of various receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It demonstrates comparable potency to established inhibitors like sunitinib and erlotinib, making it a candidate for cancer therapeutics .

- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in gastric adenocarcinoma (AGS) cells with an IC50 value indicating effective concentration levels .

Table 1: Biological Activity Overview

Case Studies and Research Findings

- VEGFR-2 Inhibition Study : A study investigated the binding affinity and selectivity of various pyrimidine derivatives including 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine. Results indicated that this compound was the most potent inhibitor in a series of synthesized compounds, outperforming others significantly in terms of selectivity for VEGFR-2 over EGFR and PDGFR-β .

- Cytotoxicity Assessment : In vitro studies have demonstrated that 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine exhibits selective cytotoxicity against cancer cell lines such as HeLa and K562 while showing lower toxicity towards normal cells. This selectivity is critical for developing safer therapeutic agents .

- Molecular Docking Studies : Computational analyses including molecular docking have revealed insights into the binding interactions between the compound and its targets. These studies suggest that the structural features of the compound facilitate strong interactions with active sites on target proteins, enhancing its inhibitory effects .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is its role as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation.

Case Study: Tubulin Polymerization Inhibition

A specific study focused on a series of 5-arylpyrimidin-2-amines demonstrated that these compounds could inhibit tubulin polymerization, which is essential for cancer cell division. Among the synthesized compounds, one derivative with an ethoxy group at the 4-position showed the most potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, achieving IC50 values of 3.77 µM and 3.83 µM respectively .

Selective Modulation of Ion Channels

Research has also explored the use of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine in modulating ion channels, particularly KCa channels. These channels play a vital role in neuronal excitability and muscle contraction.

Study Findings

In a study evaluating various pyrimidine derivatives, certain compounds demonstrated enhanced potency in potentiating KCa channel activity. For example, modifications at specific positions on the aromatic rings led to improved selectivity and efficacy in normalizing abnormal firing patterns in cerebellar neurons from models of spinocerebellar ataxia .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of pyrimidine derivatives are crucial for their development as therapeutic agents. The balance between hydrophilicity and lipophilicity affects their ability to cross biological barriers, such as the blood-brain barrier.

Challenges in Development

While some derivatives have shown promise in terms of potency against specific targets, issues such as poor permeability due to high polar surface area have been noted. Modifications aimed at reducing polar charges have been investigated to enhance cellular uptake without compromising efficacy .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups:

Key findings :

-

Reactivity follows the order: Cl (para) > F (ortho) due to resonance stabilization of the Meisenheimer complex .

-

Electron-withdrawing pyrimidine ring enhances leaving group ability, enabling reactions at lower temperatures compared to non-heterocyclic analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents:

Table 2. Suzuki-Miyaura Coupling Data

Mechanistic insights :

-

Oxidative addition occurs preferentially at the C-Cl bond (bond dissociation energy = 327 kJ/mol) over C-F (515 kJ/mol) .

-

Steric hindrance from the ortho-fluoro group directs coupling to the para-position .

Amino Group Functionalization

The primary amine at C2 undergoes characteristic reactions:

Table 3. Amine Derivatization Reactions

Notable observations :

-

Acylation proceeds without protecting the pyrimidine nitrogen due to reduced basicity (pKa ≈ 1.2) .

-

Diazonium intermediates couple with β-ketoesters to form pyrazolo[3,4-d]pyrimidines with antitumor activity .

Electrophilic Aromatic Substitution

Despite being electron-deficient, the phenyl ring undergoes directed metallation:

| Electrophile | Base/Mediator | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| I₂ | LDA, THF, -78°C | C6 of phenyl | 5-(4-Chloro-6-iodo-2-fluorophenyl)- | 58% | |

| CO₂ | n-BuLi, TMEDA, -40°C | C3 of phenyl | Carboxylic acid derivative | 41% |

Experimental constraints :

-

Fluorine directs metallation to the meta position via coordination to lithium.

-

Competitive deprotonation at the pyrimidine C5-H (pKa ≈ 32 in DMSO) limits yields .

Redox Transformations

Controlled oxidation/reduction modifies the heterocyclic core:

Table 5. Redox Reaction Parameters

| Process | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Pyrimidine oxidation | KMnO₄, H₂SO₄, 60°C | Pyrimidine N-oxide | 93% | |

| Phenyl ring reduction | H₂ (1 atm), Pd/C, EtOH | 5-(4-Chloro-2-fluorocyclohexyl)- | 68% |

Structural effects :

-

N-Oxidation increases hydrogen bonding capacity for medicinal chemistry applications .

-

Complete saturation of the phenyl ring requires harsh conditions (100°C, 48 hr) due to deactivation by halogens.

This systematic analysis demonstrates 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine's utility as a versatile building block in synthetic organic chemistry. Its well-defined reactivity profile enables precise structural modifications for applications ranging from drug discovery to materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrimidine derivatives, highlighting substituent variations, molecular properties, and reported bioactivities:

Structural and Functional Analysis

Chlorine and fluorine atoms also resist oxidative metabolism, extending half-life. Sulfur-Containing Derivatives: The sulfanyl group in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine introduces hydrogen-bonding capabilities, which may improve target binding. This compound showed IC₅₀ values of 1.28 µg/mL against MCF7 breast cancer cells. Thiazole vs. Pyrimidine Cores: Replacing the pyrimidine ring with a thiazole (e.g., 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) reduces molecular weight but may limit π-π stacking interactions critical for kinase inhibition.

Synthetic Accessibility :

- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is common for introducing aryl groups to pyrimidines. For example, 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine was synthesized via Pd2(dba)3 catalysis.

- Chlorination at C4/C5 (e.g., Intermediate Ip in ) often employs POCl₃ or PCl₅ under reflux.

Biological Performance :

- Antifungal Activity : Pyrimidines with trifluoroethoxy groups (e.g., Intermediate Ip) exhibited MIC values of 0.5 µg/mL against Candida albicans due to enhanced electrophilicity.

- Anticancer Activity : Derivatives with methylfuran () or thiadiazole () substituents showed selectivity for breast cancer cells, likely due to interactions with estrogen receptors.

Molecular Docking Insights

- Pyrimidine derivatives like abemaciclib () bind to CDK4 via hydrogen bonds with Val96 and hydrophobic interactions with the DFG motif. The 4-chloro-2-fluorophenyl group in the target compound may similarly occupy hydrophobic pockets in kinase targets.

- Substituents at C5 (e.g., methoxy, chloro) influence binding affinity by modulating steric bulk and electronic effects.

Preparation Methods

Preparation of the Pyrimidine Core with Halogen Substituents

A key intermediate in the synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine is 2,4-dichloro-5-fluoropyrimidine or related halogenated pyrimidine derivatives. According to a Japanese patent (JP2005126389A), 2,4-dichloro-5-fluoropyrimidine can be efficiently prepared by reacting 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent in the presence of a base. The chlorinating agent commonly used is phosphorus oxychloride (POCl3), and bases such as N,N-dimethylaniline facilitate the reaction. The process involves heating the mixture to around 110–125 °C for several hours, followed by aqueous work-up and organic extraction to isolate the chlorinated pyrimidine derivative with yields reported up to 81% based on starting material.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Chlorination of pyrimidinone | 2-alkoxy-5-fluoro-4(3H)-pyrimidinone + POCl3 + N,N-dimethylaniline, 110–125 °C, 4 h | 2,4-dichloro-5-fluoropyrimidine | 81% |

This intermediate is crucial for further functionalization to introduce the amino group at the 2-position.

Amination to Form 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine

The subsequent step involves nucleophilic substitution of one of the chlorine atoms (typically at the 2-position) with ammonia or an amine to form the amino-substituted pyrimidine. The patent describes that treating 2,4-dichloro-5-fluoropyrimidine with ammonia leads to 4-amino-2-chloro-5-fluoropyrimidine, a structurally related compound. By analogy, the preparation of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine would involve a similar nucleophilic aromatic substitution reaction where the amino group replaces the chlorine at the 2-position of the pyrimidine ring.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Amination | 2,4-dichloro-5-fluoropyrimidine + NH3 | 4-amino-2-chloro-5-fluoropyrimidine | Nucleophilic substitution |

Microwave-Assisted Synthesis of 2-Amino-4-chloropyrimidine Derivatives

A recent research study reported a microwave-assisted synthetic route for 2-amino-4-chloropyrimidine derivatives, which are structurally analogous to 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine. This method involves reacting 2-amino-4-chloropyrimidine with various substituted amines in anhydrous propanol with triethylamine as a base under microwave irradiation at 120–140 °C for 15–30 minutes. The reaction progress is monitored by thin-layer chromatography, and the products are isolated by extraction and purification.

This microwave-assisted approach offers advantages such as reduced reaction times and potentially higher yields compared to conventional heating methods.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The chlorination step using phosphorus oxychloride is a well-established method for introducing chlorine atoms on the pyrimidine ring, providing a reactive site for subsequent amination.

- Amination reactions typically proceed via nucleophilic aromatic substitution, where the amino group displaces a chlorine atom at the 2-position of the pyrimidine ring.

- Microwave-assisted synthesis accelerates the amination step, reducing reaction time from hours to minutes and improving overall efficiency.

- Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.

- The synthetic route can be adapted to introduce various substituents on the aromatic ring, enabling the preparation of derivatives with potential biological activities, including anticancer and antiviral properties.

This comprehensive overview of preparation methods for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine integrates patent-based synthetic protocols and recent microwave-assisted methodologies, providing a robust foundation for laboratory synthesis and further research development.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of pyrimidine derivatives often employs palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki coupling may be adapted using intermediates like 5-bromopyrimidin-2-amine (). Key parameters include:

- Catalyst system : Pd₂(dba)₃ with JohnPhos or XPhos ligands ().

- Solvent and temperature : Toluene or dioxane at 100°C for 48 hours ().

- Purification : Column chromatography or preparative TLC ().

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temp/Time | Yield |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃, JohnPhos | Toluene | 100°C, 48h | 8.7% |

| 2 | Pd(OAc)₂, XPhos | Dioxane | 100°C, 4h | ~50% |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- Storage : Under inert gas (N₂) in a cool, dry environment ().

- Waste disposal : Segregate halogenated waste and use licensed disposal services ().

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water ().

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., low yields or side products)?

Answer:

- Kinetic analysis : Monitor intermediates via in situ FTIR or LC-MS to identify bottlenecks ().

- Ligand screening : Test phosphine ligands (XPhos, SPhos) to improve catalytic efficiency ().

- Computational modeling : Use DFT to study transition states in cross-coupling steps ().

Q. What crystallographic techniques are used to analyze structural discrepancies (e.g., hydrogen bonding or dihedral angles)?

Answer:

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P1 |

| Dihedral angle (pyrimidine-phenyl) | 12.8° |

| Hydrogen bonds | N–H⋯N (2.1 Å) |

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

Answer:

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC protocols ().

- Enzyme inhibition : Screen against kinases or proteases via fluorescence polarization ().

- Structure-activity relationships (SAR) : Modify substituents (e.g., fluoro, chloro) to assess potency trends ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.